

In-Depth Technical Guide: Physicochemical Properties of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	1-(3-
Compound Name:	Nitrophenyl)cyclobutanecarboxylic acid
Cat. No.:	B184375

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

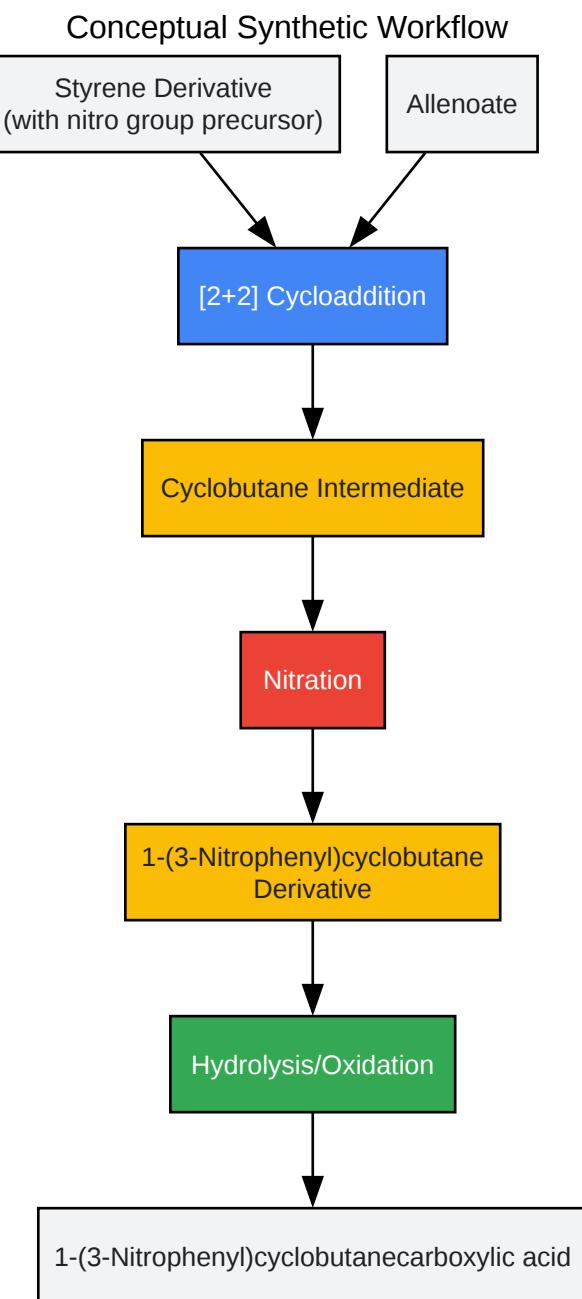
Introduction

1-(3-Nitrophenyl)cyclobutanecarboxylic acid is a niche organic compound characterized by a cyclobutane ring and a nitrophenyl group. This structure suggests potential applications in medicinal chemistry and materials science, where the rigid cyclobutane scaffold and the electron-withdrawing nitro group can influence molecular geometry, reactivity, and biological interactions. This guide provides a summary of its known physicochemical properties, leveraging available data and predictive models to offer a comprehensive profile for research and development purposes.

Core Physicochemical Properties

While extensive experimental data for **1-(3-Nitrophenyl)cyclobutanecarboxylic acid** is not widely available in the public domain, a combination of data from chemical suppliers and computational predictions allows for a foundational understanding of its properties.

Table 1: Summary of Physicochemical Data for **1-(3-Nitrophenyl)cyclobutanecarboxylic acid**


Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₄	ChemScene[1]
Molecular Weight	221.21 g/mol	ChemScene[1]
CAS Number	180080-87-9	ChemScene[1]
Melting Point	No data available	-
Boiling Point	No data available	BLD Pharm[2]
pKa	Predicted: ~4-5	General estimate for carboxylic acids
LogP (Octanol-Water Partition Coefficient)	2.1011	ChemScene (Computationally Predicted)[1]
Topological Polar Surface Area (TPSA)	80.44 Å ²	ChemScene (Computationally Predicted)[1]
Hydrogen Bond Donors	1	ChemScene (Computationally Predicted)[1]
Hydrogen Bond Acceptors	3	ChemScene (Computationally Predicted)[1]
Rotatable Bonds	3	ChemScene (Computationally Predicted)[1]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **1-(3-Nitrophenyl)cyclobutanecarboxylic acid** are not readily found in peer-reviewed literature. However, a general synthetic approach can be inferred from established methods for creating substituted cyclobutane structures.

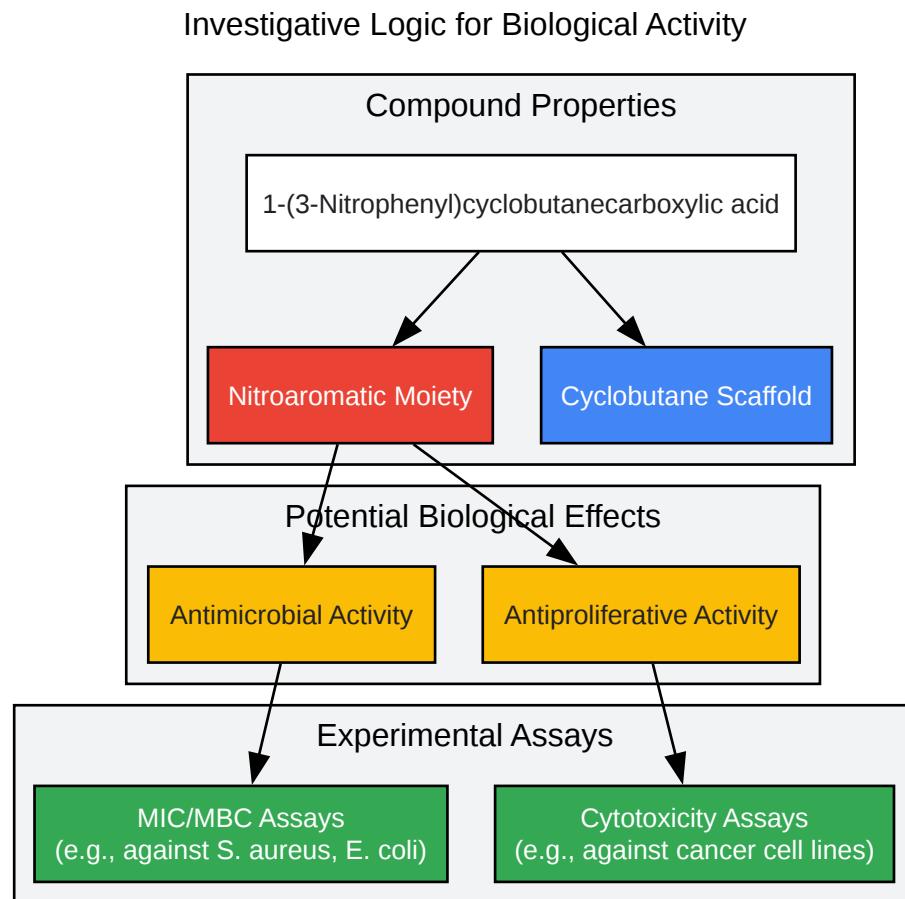
A plausible synthetic route could involve a [2+2] cycloaddition reaction, a common method for forming cyclobutane rings. The functionalization of the phenyl ring with a nitro group and the subsequent addition of a carboxylic acid to the cyclobutane ring would be key steps.

Conceptual Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 1. A conceptual workflow for the synthesis of **1-(3-Nitrophenyl)cyclobutanecarboxylic acid**.

Potential Biological Activity and Signaling Pathways


Specific biological data for **1-(3-Nitrophenyl)cyclobutanecarboxylic acid** is not currently available. However, the presence of the nitroaromatic group is significant, as nitro compounds

are known to exhibit a wide range of biological activities.^[3] These activities often stem from the electron-withdrawing nature of the nitro group, which can influence interactions with biological macromolecules.^[3]

Nitro-containing compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.^{[4][5]} The mechanism of action for many nitroaromatic drugs involves their reduction within cells to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage.

Given the structural motifs, a logical starting point for investigating the biological activity of this compound would be to screen it for antimicrobial and antiproliferative effects.

Logical Relationship for Investigating Biological Activity:

[Click to download full resolution via product page](#)

Figure 2. A logical diagram outlining the investigation of potential biological activities.

Conclusion

1-(3-Nitrophenyl)cyclobutanecarboxylic acid represents a compound of interest for which a complete experimental physicochemical profile is yet to be established in publicly accessible literature. The provided data, based on a combination of supplier information and computational predictions, serves as a valuable starting point for researchers. The structural features suggest that further investigation into its synthesis and biological properties, particularly in the areas of antimicrobial and anticancer research, could be a fruitful avenue for future studies. The methodologies and logical frameworks presented in this guide offer a roadmap for such exploratory work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 180080-87-9|1-(3-Nitrophenyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184375#physicochemical-properties-of-1-3-nitrophenyl-cyclobutanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com